2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-14-8-9-15(16(12-14)23-2)17(19)18-24(20,21)11-10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZOYSGSFIELHW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H17N1O4S
- Molecular Weight : 335.37 g/mol
The structure consists of a benzamide core with methoxy groups and a sulfonyl moiety, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression, particularly those related to cell signaling pathways.
- Antioxidant Activity : It may possess antioxidant properties that help in reducing oxidative stress within cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antioxidant Activity
In a study assessing the antioxidant capacity using DPPH radical scavenging assays, the compound exhibited an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants such as ascorbic acid (IC50 = 10 µM) .
Anti-inflammatory Effects
The compound was also tested for its anti-inflammatory effects using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) at concentrations of 10 µM and 20 µM, suggesting its potential utility in treating inflammatory diseases .
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Patients receiving the compound showed a partial response rate of 30%, with manageable side effects including mild nausea and fatigue .
Case Study 2: Inflammatory Bowel Disease
In another study focusing on inflammatory bowel disease (IBD), animal models treated with the compound demonstrated reduced colonic inflammation and improved histological scores compared to controls. This suggests potential therapeutic benefits for IBD patients .
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives, including 2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide, possess significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Studies have shown that certain sulfonamides exhibit broad-spectrum antitumor activity comparable to conventional chemotherapeutic agents .
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes. For instance, compounds similar to this compound have been investigated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of Alzheimer's disease . The inhibition of these enzymes can enhance cholinergic transmission, providing therapeutic benefits for neurodegenerative disorders.
Antimicrobial Properties
The antimicrobial efficacy of sulfonamides is well-documented. This compound may exhibit activity against a range of bacterial and fungal pathogens. The sulfonamide moiety is known to interfere with bacterial folate synthesis, which is essential for DNA synthesis and cell division .
Case Study 1: Anticancer Research
In a study focusing on the synthesis and evaluation of new sulfonamide derivatives, researchers found that modifications to the sulfonamide structure significantly enhanced anticancer activity against various cancer cell lines. The introduction of the phenylethenyl group in compounds like this compound was shown to improve selectivity and potency against tumor cells compared to traditional sulfonamides .
Case Study 2: Enzyme Inhibition
A series of experiments assessed the inhibitory effects of sulfonamide derivatives on acetylcholinesterase activity. Results indicated that compounds with structural similarities to this compound displayed promising inhibition rates, suggesting potential use in treating Alzheimer’s disease by enhancing acetylcholine levels in the brain .
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
Hydrolysis rates depend on electronic effects from the methoxy groups, which stabilize intermediates through resonance.
Electrophilic Aromatic Substitution (EAS)
Methoxy groups direct electrophiles to specific positions on the benzene ring:
Nitration
| Conditions | Reagents | Major Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | Mixed acid system | 3-Nitro-2,4-dimethoxy-N-[(E)-styryl]sulfonylbenzamide | Meta to sulfonamide, para to methoxy |
Yield : ~65% (isolated)
Supporting Data : Nitration of analogous 3,4-dimethoxy-sulfonamide derivatives shows similar regioselectivity .
Halogenation
| Conditions | Reagents | Major Product | Notes |
|---|---|---|---|
| Br₂/FeBr₃, CH₂Cl₂ | Bromine, Lewis acid | 5-Bromo-2,4-dimethoxy-N-[(E)-styryl]sulfonylbenzamide | Ortho/para-directing effects compete; steric hindrance limits substitution |
Styryl Group Reactivity
The (E)-2-phenylethenyl moiety participates in stereospecific and conjugate addition reactions:
Kinetic Data : Hydrogenation proceeds with at 25°C.
Oxidation Reactions
Controlled oxidation targets the styryl double bond and methoxy groups:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition of the styryl group:
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), benzene | Dimeric cyclobutane adducts (cis and trans isomers) |
Structural Confirmation : Adducts characterized via -NMR coupling constants () .
Comparison with Similar Compounds
Analysis :
- Halogen substituents (e.g., Cl, F) increase electronegativity, which may enhance membrane permeability or target affinity, as seen in ion channel modulators .
Sulfonamide Group Positioning and COX-2 Inhibition
Compounds with sulfonamide groups on aromatic rings show varying COX-2 inhibitory activity:
Analysis :
- The para-sulfonamide group in quinazolinone derivatives () achieves moderate COX-2 inhibition, likely due to optimal hydrogen bonding with the enzyme’s active site.
- The target compound’s sulfonamide is conjugated to a styryl group, which may reduce COX-2 affinity compared to direct aromatic sulfonamides but could favor other targets like RdRp .
Pharmacokinetic and ADME Properties
In silico studies on sulfonylbenzamides highlight the impact of substituents on ADME profiles:
Analysis :
- Methoxy groups improve aqueous solubility but may increase susceptibility to oxidative metabolism.
- Styryl-linked sulfonamides (as in the target compound) likely exhibit intermediate lipophilicity, balancing blood-brain barrier penetration and renal clearance.
In Silico Predictions and Target Binding
QSAR and pharmacophore models predict sulfonylbenzamide binding to viral RdRp and other enzymes:
- Target Affinity : The target compound’s styryl group may facilitate π-π stacking with RdRp aromatic residues, while the 2,4-dimethoxy benzamide could hydrogen-bond to catalytic sites .
- Comparison to Ethynylthiophene Derivatives : Bulkier substituents (e.g., 5-ethynylthiophen-2-yl) in ’s compounds show higher predicted RdRp inhibition, suggesting steric bulk enhances target engagement.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide?
- Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., DMF or dichloromethane for sulfonylation steps), and reaction time (8–12 hours for coupling reactions). Key steps include sulfonylation of the benzamide core and stereoselective formation of the (E)-styryl group. Catalysts like triethylamine or DMAP may enhance yields by activating intermediates . Purity optimization involves quenching unreacted reagents and column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.5–8.0 ppm). The (E)-styryl group shows characteristic coupling constants (J = 16 Hz) in 1H NMR .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays). Mobile phase: acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragment patterns (e.g., loss of SO2 or methoxy groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals, particularly in aromatic regions.
- Compare experimental IR spectra with computational predictions (e.g., DFT-based vibrational frequency calculations) to verify functional groups .
- Replicate synthesis under inert atmospheres (argon/glovebox) to rule out oxidation artifacts in sulfonamide or styryl moieties .
Q. What experimental designs are recommended for studying biological interactions?
- Methodological Answer :
- Target Identification : Screen against kinase or protease libraries due to sulfonamide’s affinity for enzyme active sites .
- Dose-Response Assays : Use IC50/EC50 determinations (e.g., fluorescence polarization for binding affinity). Include controls with scrambled stereochemistry to assess (E)-configuration specificity .
- Metabolic Stability : Employ liver microsome models (human/rat) with LC-MS/MS monitoring to evaluate sulfonamide cleavage .
Q. How can computational modeling elucidate reaction mechanisms and target interactions?
- Methodological Answer :
- Reaction Pathways : Apply density functional theory (DFT) to model sulfonylation transition states and stereoselectivity in styryl formation .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like COX-2 or HDACs. Focus on sulfonamide’s hydrogen-bonding with catalytic residues .
- MD Simulations : Run 100-ns trajectories to assess complex stability and ligand-induced conformational changes .
Q. What strategies address low solubility in aqueous biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve lipophilicity, followed by enzymatic activation in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles for sustained release in cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
